molecular formula C8H9ClO2 B1590426 2-Chloro-1,3-dimethoxybenzene CAS No. 7051-15-2

2-Chloro-1,3-dimethoxybenzene

Cat. No. B1590426
CAS RN: 7051-15-2
M. Wt: 172.61 g/mol
InChI Key: UZVLJTGFCKYUBF-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethoxybenzene, also known as 2-chloro-m-xylene, is an aromatic compound that is widely used in the chemical industry. It is a colorless liquid with a boiling point of 173°C, and a molecular weight of 152.55 g/mol. 2-Chloro-1,3-dimethoxybenzene is a versatile compound that can be used in a variety of applications, including the synthesis of other aromatic compounds, as a solvent, and in the production of pharmaceuticals.

Scientific Research Applications

Application in Lithium-Ion Batteries

Specific Scientific Field

The specific scientific field is Electrochemistry , particularly in the development of lithium-ion batteries .

Summary of the Application

2-Chloro-1,4-dimethoxybenzene has been used as an additive in the electrolyte for liquid state Al-plastic film lithium-ion batteries . The aim is to prevent the electrolyte decomposition of these batteries during overcharge .

Methods of Application or Experimental Procedures

The redox reactions of 2-chloro-1,4-dimethoxybenzene were characterized using overcharge tests, galvanostatic charge–discharge techniques, linear sweep voltammetry tests, rate capability tests, and cycling tests . The initial charge reaction occurred at 4.1 V and their redox products were shuttled between the cathode and anode .

Results or Outcomes

The shuttle reactions consume excess current, thus resulting in an improvement on overcharge performance for the batteries . In addition, the additives had little negative effects on the electrochemical performance when the current was low .

Application in Electrophilic Aromatic Substitution

Specific Scientific Field

The specific scientific field is Organic Chemistry , particularly in Electrophilic Aromatic Substitution .

Summary of the Application

2-Chloro-1,3-dimethoxybenzene can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .

Methods of Application or Experimental Procedures

The electrophilic aromatic substitution reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Results or Outcomes

The result of this reaction is a substitution product of benzene, C6H5X, where X is the electrophile .

Application in Synthesis of Novel Oxathiane Spiroketal Donors

Specific Scientific Field

The specific scientific field is Organic Synthesis , particularly in the synthesis of Novel Oxathiane Spiroketal Donors .

Summary of the Application

1,3-Dimethoxybenzene, which can be derived from 2-Chloro-1,3-dimethoxybenzene, has been used in the synthesis of novel oxathiane spiroketal donors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this synthesis are not provided in the source .

Results or Outcomes

The result of this application is the formation of novel oxathiane spiroketal donors .

Application in Organic Synthesis

Specific Scientific Field

The specific scientific field is Organic Synthesis , particularly in the synthesis of pi- and O-ylidic complexes with dichlorocarbene (CCl2) .

Summary of the Application

1,3-Dimethoxybenzene, which can be derived from 2-Chloro-1,3-dimethoxybenzene, has been used in the synthesis of pi- and O-ylidic complexes with dichlorocarbene (CCl2) .

Results or Outcomes

The result of this application is the formation of pi- and O-ylidic complexes with dichlorocarbene (CCl2) .

properties

IUPAC Name

2-chloro-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVLJTGFCKYUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515268
Record name 2-Chloro-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-dimethoxybenzene

CAS RN

7051-15-2
Record name 2-Chloro-1,3-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7051-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,3-dimethoxybenzene (13.8 g) in 1,2-dimethoxyethane (100 ml) is added 2.6M n-butyllithium (40 ml). After 40 minutes, N-chlorosuccinimide (13.5 g) is added and the reaction temperature is maintained below 55° C. by means of an ice-bath. After an additional 45 minutes, the reaction mixture is poured into water and extracted with ether. Evaporation of the organic extract affords an oil which is choromatographed on silica gel (125 g), eluting with 20% ether-hexane. Evaporation of the eluents affords an oil which crystallized on standing. Recrystallization from hexane gives 2-chloro-1,3-dimethoxybenzene, mp 62°-64° C.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Qian, Z Mengxun, W Yingchao… - Journal of Agricultural …, 2022 - ACS Publications
In this study, 2-chloro-1,3-dimethoxy-5-methylbenzene (CDM), a natural product with anti-Candida albicans activity, was discovered from the Hericium erinaceus mycelium. The …
Number of citations: 4 pubs.acs.org
P Hodge, GM Perry, P Yates - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
The dilithium salts PhCR(O–Li+)2, formed by the reaction of organolithium derivatives with lithium carboxylates, are stable in ether heated under reflux for 96 h when R = phenyl, 4-tolyl, …
Number of citations: 8 pubs.rsc.org
MA Grunwald, T Wöhrle, R Forschner… - European Journal of …, 2020 - Wiley Online Library
Suzuki cross‐couplings either between chlorinated N‐methyliminodiacetic acid (MIDA)‐protected aryl boronates and 1,3,5‐tribromobenzene or between chlorinated aryl bromides and …
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 75 pubs.acs.org
JD Sivey - 2011 - search.proquest.com
Chloroacetamide herbicides are widely used to kill broadleaf weeds and annual grasses and thereby increase yields of globally important crops such as corn, rice and soybeans. To …
Number of citations: 0 search.proquest.com

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